1-O-Deacetylkhayanolide E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-O-Deacetylkhayanolide E is a naturally occurring sesquiterpene lactone found in several species of plants, including the Khaya senegalensis, a type of mahogany. It is known for its wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-allergic properties. It has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

Applications De Recherche Scientifique

Activité antibactérienne

“1-O-Deacetylkhayanolide E” a été trouvé avoir des propriétés antibactériennes {svg_1}. Il faisait partie d'une étude qui a étudié les activités antibactériennes et antiplasmodiales des extraits, sous-extraits, fractions et certains des composés isolés de l'écorce de tige de Trichilia monadelpha {svg_2}. L'étude a révélé que l'une des fractions présentait une activité significative contre Staphylococcus aureus {svg_3}.

Activité antiplasmodiale

En plus de ses propriétés antibactériennes, “this compound” a également été étudié pour ses activités antiplasmodiales {svg_4}. La même étude qui a étudié ses propriétés antibactériennes a également évalué son efficacité contre Plasmodium falciparum {svg_5}. Les résultats ont montré que certains des composés isolés étaient hautement actifs contre la souche Plasmodium falciparum 3D7 sensible à la chloroquine/résistante à la sulfadoxine {svg_6}.

Potentiel en développement de médicaments

Compte tenu de ses propriétés antibactériennes et antiplasmodiales, “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments. Son efficacité contre Staphylococcus aureus et Plasmodium falciparum, qui sont tous deux connus pour causer de graves problèmes de santé, suggère qu'il pourrait être une ressource précieuse dans la lutte contre ces maladies {svg_7}.

Recherche sur les produits naturels

“this compound” est un produit naturel et, à ce titre, il suscite un intérêt dans la recherche sur les produits naturels. Les produits naturels sont souvent utilisés comme point de départ dans le développement de nouveaux médicaments, et les propriétés uniques de “this compound” en font un candidat prometteur pour des études plus approfondies {svg_8}.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-O-Deacetylkhayanolide E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which may contribute to its biological effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, which in turn affects downstream biochemical pathways . Furthermore, this compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting the overall metabolic flux. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects within cells and for developing targeted therapeutic strategies.

Propriétés

IUPAC Name |

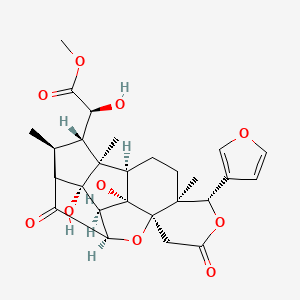

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJKWFMLMSPNW-DUHTYQCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of discovering 1-O-Deacetylkhayanolide E in Trichilia monadelpha?

A1: The discovery of this compound in Trichilia monadelpha is significant for two main reasons []:

Q2: The abstract mentions that Grandifotane A and Khayanolide D exhibited antiplasmodial activity. Was this compound tested for this activity?

A2: The abstract specifically highlights the antiplasmodial activity of Grandifotane A and Khayanolide D, but it does not mention whether this compound was tested []. Therefore, based on the provided information, we cannot draw any conclusions about the antiplasmodial activity of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.